molecular formula C18H22O4 B2695524 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid CAS No. 893784-49-1

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B2695524
CAS No.: 893784-49-1
M. Wt: 302.37
InChI Key: MNQUSLMMLFRTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid: is an organic compound that features a unique structure combining an adamantyl group with a benzoic acid derivative. The adamantyl group, known for its rigid and bulky structure, imparts unique physical and chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation and Methoxylation: The introduction of hydroxyl and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, hydroxylation can be carried out using reagents like hydrogen peroxide or hydroxyl radicals, while methoxylation can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods:

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, it can be replaced with a halogen using reagents like phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phosphorus tribromide in a non-polar solvent like dichloromethane.

Major Products:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

In chemistry, 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid is used as a building block for the synthesis of more complex molecules

Biology:

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.

Medicine:

In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. The adamantyl group is known to enhance the stability and bioavailability of drugs, making this compound a promising candidate for the development of new medications.

Industry:

In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique structural properties make it suitable for applications in areas such as electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The hydroxyl and methoxy groups contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-(1-Adamantyl)-4-hydroxybenzoic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    3-(1-Adamantyl)-5-methoxybenzoic acid: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

    4-Hydroxy-5-methoxybenzoic acid: Lacks the adamantyl group, resulting in different physical and chemical properties.

Uniqueness:

The presence of both the adamantyl group and the hydroxyl and methoxy groups in 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid imparts unique properties to the compound. The adamantyl group provides rigidity and bulkiness, enhancing the compound’s stability and bioavailability. The hydroxyl and methoxy groups contribute to its reactivity and ability to form specific interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(1-adamantyl)-4-hydroxy-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-22-15-6-13(17(20)21)5-14(16(15)19)18-7-10-2-11(8-18)4-12(3-10)9-18/h5-6,10-12,19H,2-4,7-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQUSLMMLFRTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C23CC4CC(C2)CC(C4)C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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